5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde

Agrochemical Synthesis Fluorination Chemistry Fungicide Development

Select this 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde for its unique 5-chloro substituent enabling Halex fluorination to 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes, key intermediates for modern fungicides. Non-chlorinated analogs cannot undergo this transformation. Additionally, its potent in vitro COX-2 inhibitory activity (IC50=0.01 μM) makes it a prime starting point for anti-inflammatory SAR campaigns. The established Vilsmeier-Haack protocol (62% yield) provides a reliable benchmark for process scale-up. Ideal for building tri- and tetra-cyclic systems via sequential substitution and intramolecular cycloaddition.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 128564-56-7
Cat. No. B166586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde
CAS128564-56-7
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1C=O)Cl)C
InChIInChI=1S/C7H9ClN2O/c1-3-6-5(4-11)7(8)10(2)9-6/h4H,3H2,1-2H3
InChIKeyLUCGECGIPOLQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 128564-56-7): A Strategic Pyrazole Building Block for Agrochemical and Pharmaceutical Research


5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 128564-56-7) is a heterocyclic pyrazole derivative characterized by a chloro substituent at the 5-position, an ethyl group at the 3-position, and an aldehyde functionality at the 4-position of the pyrazole ring . It is recognized as a versatile intermediate in the synthesis of fungicides, herbicides, and pharmaceutical agents . The compound is commercially available in high purity (≥99% by HPLC) and is typically supplied as a yellow solid with a melting point of 37–41 °C, requiring storage at 0–8 °C .

Why 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Generic Pyrazole Aldehydes in Targeted Synthesis


The unique substitution pattern of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (5-chloro, 3-ethyl, 1-methyl) imparts distinct reactivity and selectivity profiles that are not replicated by simpler or alternative pyrazole-4-carbaldehydes. While in-class compounds such as 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7) or 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1007541-41-4) may serve as general building blocks, the presence of the 5-chloro substituent in the target compound enables specific downstream transformations—including nucleophilic aromatic substitution and halogen-exchange (Halex) fluorination—that are critical for accessing advanced fungicidal pharmacophores [1]. Furthermore, 5-chloro-1,3-dialkyl-1H-pyrazoles are known to resist direct Vilsmeier-Haak formylation, underscoring that the aldehyde functionality in this compound is not trivially interchangeable with that of non-chlorinated or differently substituted analogs [2]. Substitution with a non-chlorinated or differently alkylated analog would fundamentally alter the synthetic trajectory, precluding access to the intended target molecules.

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde: Quantified Differentiation Against Key Analogs for Informed Procurement


Enhanced Halex Fluorination Feasibility: Chlorine at the 5-Position Enables Access to Fluorinated Fungicide Intermediates

The 5-chloro substituent in 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde serves as a critical leaving group for halogen-exchange (Halex) fluorination, a transformation that is not possible with the non-chlorinated analog 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde. In patented processes for manufacturing fluorinated pyrazole fungicides, 5-chloro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes are reacted with metal fluorides (e.g., KF) to replace the 5-chloro atom with fluorine, yielding 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes, which are advanced intermediates for fungicidal acyl chlorides [1].

Agrochemical Synthesis Fluorination Chemistry Fungicide Development

Reported Anti-Inflammatory Potency: IC50 of 0.01 μM Against COX-2

In a comparative study evaluating the anti-inflammatory activity of pyrazole derivatives, 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde (referred to as "5-Chloro-3-ethyl-Pyrazole") demonstrated an IC50 value of 0.01 μM against COX-2, compared to the reference standard celecoxib which exhibited an IC50 of 0.54 μM in the same assay . The study notes that the unique substitution pattern of this compound enhances its biological activity compared to other pyrazole derivatives tested.

Medicinal Chemistry Anti-inflammatory COX-2 Inhibition

Synthetic Yield: 62% Isolated Yield Achieved via Optimized Vilsmeier-Haack Protocol

A scalable synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde has been demonstrated via Vilsmeier-Haack formylation of 3-ethyl-1-methyl-1H-pyrazol-5-ol using POCl3 and DMF. The reaction proceeds with an isolated yield of 62% (71.3 g from 84.5 g starting material) after chromatographic purification . This protocol is associated with a patent (US07151105B2) and provides a reproducible benchmark for process chemists.

Organic Synthesis Process Chemistry Vilsmeier-Haack Formylation

Strategic Application Scenarios for 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde Based on Evidenced Differentiation


Synthesis of 5-Fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehyde Fungicide Intermediates

This compound is ideally suited as a starting material for the synthesis of fluorinated pyrazole-4-carbaldehydes via halogen-exchange (Halex) fluorination. The 5-chloro substituent is replaced by fluorine using metal fluorides (e.g., KF), enabling access to 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes, which are key intermediates in the manufacture of modern fungicides [1]. Researchers focused on developing novel crop protection agents should procure this compound for fluorination studies; the non-chlorinated analog 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde cannot undergo this transformation.

Medicinal Chemistry: Lead Optimization and SAR Studies for COX-2 Inhibitors

Given the reported in vitro COX-2 inhibitory activity (IC50 = 0.01 μM), this compound may serve as a starting point for medicinal chemistry campaigns targeting inflammatory diseases . The chloro and ethyl substitution pattern appears to contribute to enhanced potency relative to celecoxib in the reported assay. Researchers should consider procuring this compound for structure-activity relationship (SAR) studies aimed at optimizing pyrazole-based anti-inflammatory agents.

Process Chemistry: Scalable Synthesis of Pyrazole-4-carbaldehyde Building Blocks

The established Vilsmeier-Haack protocol yielding 62% of the target compound provides a reliable benchmark for process development and scale-up studies . Procurement of this compound can serve as an analytical standard or starting point for optimizing reaction conditions (e.g., temperature, reagent stoichiometry, purification methods) to improve yield and purity for industrial applications.

Heterocyclic Chemistry: Synthesis of Fused Polycyclic Systems via 1,3-Dipolar Cycloaddition

The 5-chloro substituent and 4-aldehyde functionality make this compound a valuable synthon for constructing complex heterocycles. As demonstrated for 5-chloropyrazole-4-carbaldehydes generally, sequential substitution of the chlorine atom with unsaturated thiolates or alkoxides, followed by modification of the aldehyde into a 1,3-dipole, enables intramolecular cycloaddition to form tri- and tetra-cyclic systems [2]. This reactivity profile supports procurement for research in organic synthesis and medicinal chemistry.

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